[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone
Description
[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzodioxole moiety with a tetrahydropyrazolopyridine core, linked to a spiroheptane unit. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel pharmaceuticals.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(15-10-21(15)6-1-2-7-21)24-8-5-16-14(11-24)19(23-22-16)13-3-4-17-18(9-13)27-12-26-17/h3-4,9,15H,1-2,5-8,10-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQQJDAYFZQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2C(=O)N3CCC4=C(C3)C(=NN4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzodioxole and tetrahydropyrazolopyridine intermediates. These intermediates are then subjected to a series of reactions, including cyclization and spirocyclization, to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide linkages within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effect. Detailed computational studies and experimental assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and tetrahydropyrazolopyridine analogs. Compared to these compounds, [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[2.4]heptan-2-ylmethanone stands out due to its unique spiroheptane unit, which may confer distinct biological activities and physicochemical properties. Examples of similar compounds include:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with different structural features.
Various Knoevenagel condensation products: These compounds share some synthetic pathways but differ significantly in structure and application.
This detailed overview highlights the significance and potential of [3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-spiro[24]heptan-2-ylmethanone in scientific research and industry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
